molecular formula C12H11BrN2O2 B8637847 6-bromo-N-methoxy-N-methylquinoline-2-carboxamide

6-bromo-N-methoxy-N-methylquinoline-2-carboxamide

Cat. No. B8637847
M. Wt: 295.13 g/mol
InChI Key: GJQKDHLGLIKBGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-bromo-N-methoxy-N-methylquinoline-2-carboxamide is a useful research compound. Its molecular formula is C12H11BrN2O2 and its molecular weight is 295.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-bromo-N-methoxy-N-methylquinoline-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-bromo-N-methoxy-N-methylquinoline-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

6-bromo-N-methoxy-N-methylquinoline-2-carboxamide

Molecular Formula

C12H11BrN2O2

Molecular Weight

295.13 g/mol

IUPAC Name

6-bromo-N-methoxy-N-methylquinoline-2-carboxamide

InChI

InChI=1S/C12H11BrN2O2/c1-15(17-2)12(16)11-5-3-8-7-9(13)4-6-10(8)14-11/h3-7H,1-2H3

InChI Key

GJQKDHLGLIKBGR-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)C1=NC2=C(C=C1)C=C(C=C2)Br)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A DMF (1 ml) solution of 6-bromoquinoline-2-carboxylic acid (4000 mg, 15.9 mmol, US2005165049A1), triethylamine (6.64 ml, 47.6 mmol), N,O-dimethylhydroxyamine hydrochloride (1860 mg, 19.0 mmol) and HBTU (6620 mg, 17.5 mmol) was treated in the procedure described in Example 1, Step G. The crude residue was applied to a silica gel column and eluted with hexane/ethyl acetate (4:1) to furnish the title compound (4.29 g, 92% yield) as an orange solid. 1H NMR (300 MHz, CDCl3) δ 3.47 (3H, s), 3.80 (3H, s), 7.68-7.80 (1H, brs), 7.81-7.85 (1H, m), 8.00-8.06 (2H, m), 8.17 (1H, d, J=8.1 Hz). MS (ESI): m/z 295, 297 (M+H)+.
[Compound]
Name
crude residue
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4000 mg
Type
reactant
Reaction Step Two
Quantity
6.64 mL
Type
reactant
Reaction Step Two
Quantity
1860 mg
Type
reactant
Reaction Step Two
Name
Quantity
6620 mg
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
solvent
Reaction Step Two
Yield
92%

Synthesis routes and methods II

Procedure details

To a DMF (1 ml) solution of 6-bromoquinoline-2-carboxylic acid (4000 mg, 15.9 mmol, US2005165049A1), triethylamine (6.64 ml, 47.6 mmol), N,O-dimethylhydroxyamine hydrochloride (1860 mg, 19.0 mmol) and HBTU (6620 mg, 17.5 mmol) were added and the mixture was stirred for 24 hours at room temperature. The reaction was quenched with saturated NaHCO3 aqueous solution and water, and the product was extracted with EtOAc 3 times. The combined organic extracts were dried over Na2SO4, and concentrated in vacuo. The crude residue was applied to a silica gel column chromatography and eluted with hexane/ethyl acetate (4:1) to furnish the title compound (4.29 g, 92% yield) as an orange solid. 1H NMR (300 MHz, CDCl3) δ 3.47 (3H, s), 3.80 (3H, s), 7.68-7.80 (1H, brs), 7.81-7.85 (1H, m), 8.00-8.06 (2H, m), 8.17 (1H, d, J=8.1 Hz). MS (ESI): m/z 295, 297 (M+H)+.
Quantity
4000 mg
Type
reactant
Reaction Step One
Quantity
6.64 mL
Type
reactant
Reaction Step One
Quantity
1860 mg
Type
reactant
Reaction Step One
Name
Quantity
6620 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Yield
92%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.